2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
Overview
Description
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a complex organic compound characterized by the presence of morpholine and triazine rings
Preparation Methods
The synthesis of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of morpholine groups. The final step involves the attachment of the nitrophenyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine: This compound shares the triazine and morpholine structures but lacks the nitrophenyl ethanone moiety.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine: This compound has a similar triazine ring but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c26-16(14-1-3-15(4-2-14)25(27)28)13-31-19-21-17(23-5-9-29-10-6-23)20-18(22-19)24-7-11-30-12-8-24/h1-4H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTSILNYWKUMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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